3-Methoxy-8-azabicyclo[3.2.1]octane
Overview
Description
3-Methoxy-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Tropane alkaloids are known for their wide array of interesting biological activities, making them significant in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction from an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and catalysts to ensure the stereoselective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other tropane alkaloids and related compounds.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-Methoxy-8-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. As a tropane alkaloid, it is known to interact with neurotransmitter systems, particularly the cholinergic and dopaminergic systems. The compound can bind to receptors and inhibit the reuptake of neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-Azabicyclo[3.2.1]octane
- 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
3-Methoxy-8-azabicyclo[3.2.1]octane is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-methoxy-8-azabicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCOICWXCKOIEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732109 | |
Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209733-22-2, 1256643-17-0 | |
Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209733-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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